1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
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Overview
Description
1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a compound with a unique spirocyclic structure. It belongs to the class of diazaspiro compounds, which are known for their diverse biological activities and potential therapeutic applications. The compound’s molecular formula is C12H22N2O, and it has a molecular weight of 210.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the condensation of N-benzylpiperidone with the appropriate amine and thioglycolic acid in toluene under reflux conditions. This one-pot three-component condensation reaction uses a Dean–Stark trap to remove water, facilitating the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets, such as receptor interaction protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition has therapeutic potential in treating various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their kinase inhibitory activities.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have shown anti-ulcer activity and are structurally related to 1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone.
Uniqueness
This compound is unique due to its specific ethyl substitution at the 8-position, which can influence its biological activity and interactions with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C12H22N2O/c1-3-13-7-4-12(5-8-13)6-9-14(10-12)11(2)15/h3-10H2,1-2H3 |
InChI Key |
LGGQCORHHRYOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)CCN(C2)C(=O)C |
Origin of Product |
United States |
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